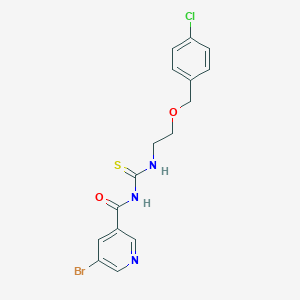

5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide, also known as BCTN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTN is a nicotinamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Characterization

Several studies have described the synthesis and characterization of compounds related to "5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide." For example, the synthesis of 5-Bromo-nicotinonitrile through a series of reactions starting from 5-Bromo-nicotinic acid has been detailed, showcasing the compound's potential as an intermediate for further chemical transformations (Chen Qi-fan, 2010). Another study highlighted the synthesis and characterization of Cu(II) and Ni(II) complexes with certain 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives, indicating potential applications in coordination chemistry (G. Binzet, N. Külcü, U. Flörke, H. Arslan, 2009).

Biological Activities

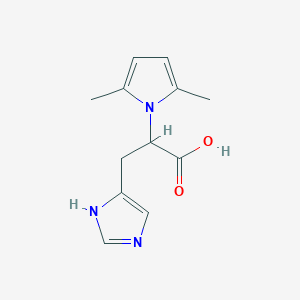

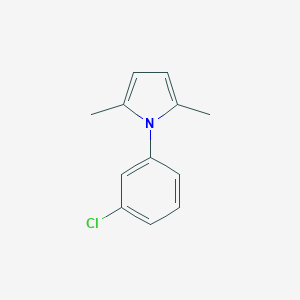

Research into the biological activities of compounds structurally related to "5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide" has also been conducted. A notable study synthesized and evaluated a new series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives for antibacterial activity, with some compounds showing promising results against Gram-positive and Gram-negative bacteria (L. N. Bheemanapalli, R. Akkinepally, S. Pamulaparthy, 2008). Another study focused on the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, which showed significant herbicidal activity against various weed species, suggesting potential agricultural applications (Chen Yu, Qiao Wang, J. Bajsa-Hirschel, C. Cantrell, S. Duke, Xinghai Liu, 2021).

Mechanism of Action

Target of Action

This compound is a synthetic organic compound that belongs to the nicotinamide family

Mode of Action

It is known that the compound contains a benzyl group, which can undergo various reactions . For instance, in the presence of N-bromosuccinimide (NBS), a succinimidyl radical can remove a hydrogen atom from the benzyl position, leading to the formation of a benzylic radical .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

properties

IUPAC Name |

5-bromo-N-[2-[(4-chlorophenyl)methoxy]ethylcarbamothioyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClN3O2S/c17-13-7-12(8-19-9-13)15(22)21-16(24)20-5-6-23-10-11-1-3-14(18)4-2-11/h1-4,7-9H,5-6,10H2,(H2,20,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSVVKVICJKAJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCCNC(=S)NC(=O)C2=CC(=CN=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-2-(5-chloro-2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B461948.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B461964.png)

![4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B461967.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B461975.png)

![2-amino-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461986.png)

![2-amino-5-(4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461987.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B462099.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(phenoxyacetyl)thiourea](/img/structure/B462115.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B462123.png)

![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B462150.png)

![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B462186.png)

![N-benzoyl-N'-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B462187.png)